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Compound of Interest

Compound Name: 2-(Aminomethyl)pyridin-3-ol

Cat. No.: B061834

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Aminomethyl)pyridin-3-ol is a substituted pyridine derivative of interest in medicinal
chemistry and drug discovery due to its structural motifs that are common in biologically active
compounds. A thorough understanding of its spectroscopic properties is fundamental for its
synthesis, characterization, and application in further research. This technical guide provides a
summary of the expected spectroscopic data (NMR, IR, MS) for 2-(Aminomethyl)pyridin-3-ol.

Disclaimer: As of the latest literature search, a complete, experimentally verified dataset for 2-
(Aminomethyl)pyridin-3-ol is not readily available in the public domain. The data presented
below is based on the analysis of structurally similar compounds and predicted values.

Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for 2-
(Aminomethyl)pyridin-3-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Spectroscopic Data for 2-(Aminomethyl)pyridin-3-ol
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Chemical Shift (8) ppm Multiplicity Assighment

H-6 (proton on the carbon
~7.8-8.0 d _ . :

adjacent to the ring nitrogen)

H-4 (proton on the carbon
~7.0-7.2 t _

between the two substituents)

H-5 (proton on the carbon
~6.8-7.0 d _

adjacent to the hydroxyl group)
~4.0-4.2 S -CHz- (aminomethyl group)
~2.0-3.0 brs -NHz (amino group)
~9.0-10.0 brs -OH (hydroxyl group)

Table 2: Predicted 13C NMR Spectroscopic Data for 2-(Aminomethyl)pyridin-3-ol

Chemical Shift (6) ppm

Assignment

~155 - 160 C-3 (carbon bearing the hydroxyl group)
~145 - 150 C-2 (carbon bearing the aminomethyl group)
~140 - 145 C-6 (carbon adjacent to the ring nitrogen)
~125-130 C-4 (carbon between the two substituents)
~115- 120 C-5 (carbon adjacent to the hydroxyl group)
~45 - 50 -CHz- (aminomethyl group)

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for 2-(Aminomethyl)pyridin-3-ol
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Wavenumber (cm~?) Functional Group Vibrational Mode
3400 - 3200 O-H, N-H Stretching

3100 - 3000 Aromatic C-H Stretching

1600 - 1450 C=C, C=N Ring Stretching
1400 - 1200 C-O, C-N Stretching

1200 - 1000 In-plane C-H Bending

900 - 700 Out-of-plane C-H Bending

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for 2-(Aminomethyl)pyridin-3-ol

m/z lon

124.06 [M]* (Molecular lon)

107.06 [M-NHs]*

95.05 [M-CHz2NH2]*

78.04 [CsHaN]* (Pyridine ring fragment)

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data

for a solid organic compound like 2-(Aminomethyl)pyridin-3-ol.

NMR Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a
suitable deuterated solvent (e.g., DMSO-des, CD3OD, or D20). The choice of solvent will
depend on the solubility of the compound and the desire to observe exchangeable protons
(e.g., -OH, -NH2).

'H NMR Acquisition:
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[e]

Instrument: A 300 MHz or higher field NMR spectrometer.

o

Pulse Program: Standard single-pulse experiment.

[¢]

Spectral Width: 0-12 ppm.

[¢]

Acquisition Time: 2-4 seconds.

[e]

Relaxation Delay: 1-5 seconds.

o Number of Scans: 16-64.

e 13C NMR Acquisition:
o Instrument: A 75 MHz or higher field NMR spectrometer.
o Pulse Program: Proton-decoupled 3C experiment.
o Spectral Width: 0-200 ppm.
o Acquisition Time: 1-2 seconds.
o Relaxation Delay: 2-5 seconds.

o Number of Scans: 1024 or more, depending on the sample concentration.

IR Spectroscopy

e Sample Preparation:

o KBr Pellet: Mix approximately 1-2 mg of the compound with ~100 mg of dry potassium
bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet
using a hydraulic press.

o Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto
the ATR crystal.

o Data Acquisition:
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Instrument: A Fourier-transform infrared (FTIR) spectrometer.
Spectral Range: 4000-400 cm~1.

Resolution: 4 cm™1,

Number of Scans: 16-32.

A background spectrum of the empty sample holder (for KBr pellet) or clean ATR crystal
should be recorded and subtracted from the sample spectrum.

Mass Spectrometry

o Sample Preparation: Dissolve a small amount of the compound (e.g., 1 mg/mL) in a suitable

volatile solvent (e.g., methanol, acetonitrile).

o Data Acquisition:

[e]

Instrument: A mass spectrometer with an appropriate ionization source (e.g., Electrospray
lonization - ESI, or Electron Impact - EI).

lonization Mode: Positive ion mode is typically used for compounds with basic nitrogen
atoms.

Mass Range: Scan a mass-to-charge (m/z) range that includes the expected molecular
weight of the compound (e.g., m/z 50-300).

Analysis: The resulting mass spectrum will show the molecular ion peak and characteristic
fragmentation patterns.

Visualizations
Experimental Workflow for Spectroscopic Analysis
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Caption: General workflow for the spectroscopic characterization of a chemical compound.
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Caption: Interrelation of spectroscopic techniques for structural elucidation.

 To cite this document: BenchChem. [Spectroscopic Profile of 2-(Aminomethyl)pyridin-3-ol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b061834#spectroscopic-data-of-2-aminomethyl-
pyridin-3-ol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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